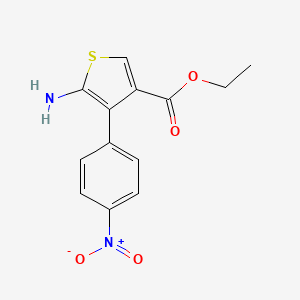
Ethyl 5-amino-4-(4-nitrophenyl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-amino-4-(4-nitrophenyl)thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that are known for their diverse applications in medicinal chemistry and material science . This compound is particularly interesting due to its potential use as an intermediate in the synthesis of various pharmaceuticals, including Relugolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist used to treat advanced prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-4-(4-nitrophenyl)thiophene-3-carboxylate typically involves the condensation of 4-nitrophenylacetone with ethyl cyanoacetate. The reaction is carried out under basic conditions, often using a base such as sodium ethoxide.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product meets industrial standards. Techniques such as crystallization and chromatography are commonly used for purification .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-(4-nitrophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions include various substituted thiophene derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Ethyl 5-amino-4-(4-nitrophenyl)thiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Used in the synthesis of pharmaceuticals like Relugolix.
Industry: Employed in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-(4-nitrophenyl)thiophene-3-carboxylate is primarily related to its role as an intermediate in the synthesis of other active compounds. For example, in the synthesis of Relugolix, it acts as a precursor that undergoes further chemical transformations to produce the final active pharmaceutical ingredient. The molecular targets and pathways involved depend on the specific compound being synthesized .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: Another thiophene derivative with similar structural features.
Thiophene-2-carboxylate derivatives: A class of compounds with diverse applications in medicinal chemistry.
Uniqueness
Ethyl 5-amino-4-(4-nitrophenyl)thiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of important pharmaceuticals like Relugolix highlights its significance in medicinal chemistry .
Properties
CAS No. |
487018-60-0 |
|---|---|
Molecular Formula |
C13H12N2O4S |
Molecular Weight |
292.31 g/mol |
IUPAC Name |
ethyl 5-amino-4-(4-nitrophenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C13H12N2O4S/c1-2-19-13(16)10-7-20-12(14)11(10)8-3-5-9(6-4-8)15(17)18/h3-7H,2,14H2,1H3 |
InChI Key |
ZSZSPRIPTVJZDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=C1C2=CC=C(C=C2)[N+](=O)[O-])N |
solubility |
5.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


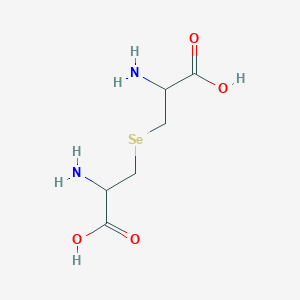
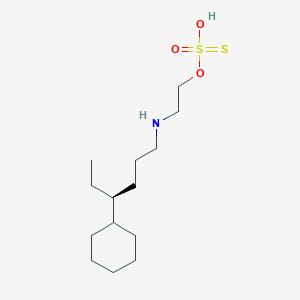
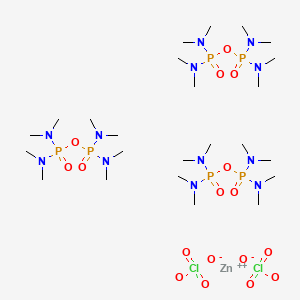
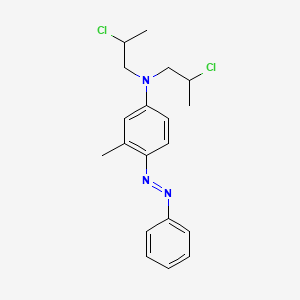
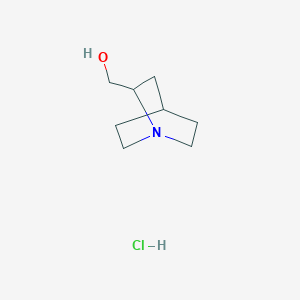
![ethyl 2-[(2,6-dimethyl-2H-pyran-4-yl)sulfanyl]acetate](/img/structure/B14159867.png)
![(E)-4-[(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14159872.png)
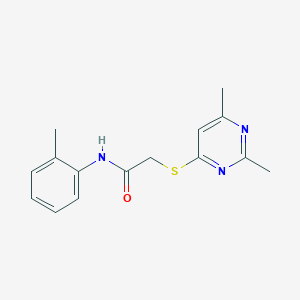
![4H-Furo[3,4-b]indole, 4-(phenylsulfonyl)-](/img/structure/B14159887.png)

![3-{(E)-[(4-methylphenyl)imino]methyl}benzene-1,2-diol](/img/structure/B14159908.png)
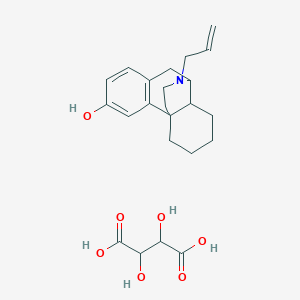
![2-[(2-Chloroprop-2-en-1-yl)oxy]ethanol](/img/structure/B14159919.png)
![diphenyl[(E)-2-phenylethenyl]phosphane](/img/structure/B14159926.png)
